N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a sulfanylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzenethiol in the presence of a suitable base and solvent. The reaction conditions may include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-N’-(3,5-dichlorophenyl)thiourea
- N-(3,5-dichlorophenyl)-N’-(4-fluorophenyl)thiourea
Uniqueness
N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide is unique due to its specific combination of dichlorophenyl and fluorophenyl groups attached to a sulfanylacetamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNOS/c15-9-5-10(16)7-12(6-9)18-14(19)8-20-13-3-1-11(17)2-4-13/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBMIRCEQKZHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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